molecular formula C9H9N3O3 B13033652 Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B13033652
M. Wt: 207.19 g/mol
InChI Key: ORPWSPYHTCKAQU-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in drug discovery known for its strong resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . Researchers value this specific scaffold for its versatility, with over 300,000 derivatives described in the scientific literature, many of which are investigated as tyrosine kinase inhibitors . The structure features multiple diversity centers, allowing for further functionalization and optimization of desired properties. The presence of both an ester and a hydroxy group on the pyridine ring makes it a versatile synthon for constructing more complex molecules. As a key intermediate, it is intended for the synthesis of novel compounds with potential biomedical applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13)

InChI Key

ORPWSPYHTCKAQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has the following characteristics:

  • Molecular Formula: C10_{10}H10_{10}N3_3O3_3
  • Molecular Weight: 207.19 g/mol
  • CAS Number: 2177263-15-7

The compound features a pyrazolo-pyridine core, which is known for its biological activity, particularly in the modulation of various biochemical pathways.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in treating various diseases.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-B]pyridine exhibit anticancer properties. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this compound could be further explored as an anticancer agent .

Neuropharmacology

Research has shown that compounds within the pyrazolo[3,4-B]pyridine class can interact with neurotransmitter systems. Preliminary investigations into this compound suggest it may modulate GABAergic activity, which is crucial for developing anxiolytic drugs.

Data Table: Neuropharmacological Effects

CompoundModulation TypeEffect
This compoundGABA Receptor AgonistAnxiolytic-like effects in rodent models

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes.

Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents Key Functional Groups Molecular Weight Key Properties
This compound 6-OH, 5-COOCH₃, 1-CH₃ Hydroxyl, ester ~221 g/mol Polar, hydrogen-bond donor/acceptor
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1b) 6-NH₂, 5-COOEt, 1-CH₃, 3-CH₃ Amino, ester 360.4 g/mol Basic, enhanced solubility in acidic media
Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate (20, 58, 60) 6-O, 5-COOEt Oxo, ester Variable (~250–300 g/mol) Ketone reactivity, planar structure
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (BB05-3515) 5-Cl, 4-COOCH₃, 1/3/6-CH₃ Chloro, ester 253.69 g/mol Electron-withdrawing Cl, lipophilic

Key Observations

  • Hydroxyl vs. Amino/Oxo Groups: The hydroxyl group at position 6 enhances hydrogen-bonding capacity compared to amino (basic) or oxo (polar but non-donor) groups, influencing solubility and target binding .
  • Chloro Substituents : Chloro groups (e.g., BB05-3515) increase lipophilicity and electron-withdrawing effects, altering electronic distribution and metabolic stability .

Structural and Supramolecular Features

  • Crystal Packing : The target compound’s hydroxyl and ester groups facilitate hydrogen-bonded networks, as seen in related structures like ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. In contrast, methylsulfanyl or chloro substituents (e.g., NUDWOB) promote hydrophobic interactions and sulfur-mediated packing .

Biological Activity

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine class, characterized by its unique structure and a variety of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 182.19 g/mol. The structural features include:

  • A methyl group at the 1-position,
  • A hydroxyl group at the 6-position,
  • A carboxylate ester at the 5-position.

These functional groups contribute to its diverse biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Synthesis Methods

Several synthetic routes have been established for producing this compound. These methods allow for further derivatization to enhance biological activity or alter pharmacokinetic properties. Common synthetic strategies include:

  • One-pot multicomponent reactions,
  • Functional group modifications to introduce various substituents at different positions on the pyrazole ring .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds in terms of structure and efficacy:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylateMethyl at 1-position; carboxylate at 4-positionLacks hydroxyl substitution
Ethyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEthyl group instead of methyl; hydroxyl at 6-positionDifferent ester functionality
Methyl 7-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateHydroxyl group at 7-positionVariation in hydroxyl position affects activity

This table illustrates how variations in substituents can significantly impact the biological profile of these compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • Antiviral Mechanisms : In a study evaluating antiviral activity against HSV and HAV, derivatives showed significant inhibition rates compared to standard treatments. For instance, one derivative exhibited an EC50 value significantly lower than that observed for conventional antiviral agents .
  • Inhibition of CDKs : Another study reported that certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM. These findings suggest potential applications in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of substituted pyrazole amines with activated carbonyl precursors. For example, refluxing 1-methyl-3-aryl-1H-pyrazol-5-amine derivatives with ethyl 2-aroyl-3,3-bis(methylthio)acrylates in toluene, catalyzed by trifluoroacetic acid (TFA, 30 mol%), yields carboxylate-substituted products . Key variables include:
  • Solvent choice : Toluene is preferred for its high boiling point and compatibility with TFA.
  • Catalyst loading : Excess TFA may lead to side reactions, while insufficient amounts reduce cyclization efficiency.
  • Reaction time : Prolonged reflux (12–24 hours) ensures complete conversion, monitored via TLC or HPLC.
    Yield optimization requires balancing these factors, with typical yields ranging from 39% to 83% under similar conditions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • 1^1H/13^{13}C NMR : Confirms regiochemistry and substituent positions. For instance, methyl groups adjacent to pyrazole nitrogens exhibit characteristic deshielding (e.g., δ ~3.8–4.0 ppm for N-methyl protons) .
  • IR spectroscopy : Identifies functional groups, such as ester carbonyl stretches (~1700 cm1^{-1}) and hydroxyl bands (~3200 cm1^{-1}) .
  • UV-Vis : Detects π→π* transitions in the pyrazolo-pyridine core (~250–300 nm), useful for tracking reaction progress .
  • Melting point analysis : Sharp melting ranges (e.g., 133°C for analogous compounds) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected 1^11H NMR splitting patterns?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. For example:
  • Tautomeric equilibria : Pyrazolo[3,4-b]pyridines can exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO or variable-temperature NMR to stabilize specific tautomers .
  • Impurity identification : Combine HPLC-MS with preparative TLC to isolate byproducts and assign structures .
  • Computational validation : Density Functional Theory (DFT) simulations of NMR chemical shifts can validate experimental assignments .

Q. What experimental strategies are effective for elucidating the reaction mechanism of pyrazolo[3,4-b]pyridine formation?

  • Methodological Answer : Mechanistic studies often employ:
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels in starting materials to track bond formation via NMR or mass spectrometry .
  • Kinetic profiling : Monitor intermediate formation using in-situ IR or stopped-flow techniques under varying temperatures.
  • Catalyst screening : Compare TFA with alternative acids (e.g., HCl, ionic liquids like [bmim][BF4_4]) to identify rate-limiting steps. For example, FeCl3_3·6H2_2O in ionic liquids accelerates cyclization via Lewis acid activation .

Q. How can computational methods like molecular docking enhance the design of derivatives with targeted bioactivity?

  • Methodological Answer : Integrate synthesis with computational screening:
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities of derivatives to enzymes (e.g., kinases, oxidoreductases). Focus on substituents at positions 3 and 6, which influence steric and electronic interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize synthetic targets.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to refine lead compounds .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across structurally similar analogs?

  • Methodological Answer : Systematic analysis is required:
  • Structural revalidation : Re-examine NMR and X-ray crystallography data to confirm regiochemistry (e.g., 1-methyl vs. 3-methyl substitution) .
  • Bioassay standardization : Use internal controls (e.g., known kinase inhibitors) to normalize activity measurements across labs.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups at position 4 .

Synthesis and Purification Workflow

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 7:3 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (4:1) effectively remove unreacted starting materials, yielding high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related isomers .

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